2-Hydroxyglutarate-13C5 Disodium Salt
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Overview
Description
2-Hydroxyglutarate-13C5 Disodium Salt, also known as Disodium ®-2-hydroxyglutarate-13C5, is a stable isotope-labeled compound. It is a derivative of 2-hydroxyglutaric acid, where five carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of metabolomics and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyglutarate-13C5 Disodium Salt typically involves the isotopic labeling of 2-hydroxyglutaric acidThe reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to incorporate the carbon-13 isotope. The production process is designed to achieve high yields and purity, making the compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyglutarate-13C5 Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2-oxoglutarate.
Reduction: Formation of 2-hydroxyglutarate.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include 2-oxoglutarate and various substituted derivatives of 2-hydroxyglutarate .
Scientific Research Applications
2-Hydroxyglutarate-13C5 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in quantitative mass spectrometry experiments.
Biology: Employed in studies of metabolic pathways and enzyme activities.
Medicine: Investigated for its role in cancer metabolism and potential therapeutic applications.
Industry: Utilized in the development of diagnostic tools and analytical methods.
Mechanism of Action
The mechanism of action of 2-Hydroxyglutarate-13C5 Disodium Salt involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor of specific enzymes. It targets enzymes involved in the tricarboxylic acid cycle and other metabolic processes, influencing cellular metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyglutarate: The non-labeled version of the compound.
2-Oxoglutarate: An oxidized form of 2-hydroxyglutarate.
Isocitrate: A related compound in the tricarboxylic acid cycle.
Uniqueness
2-Hydroxyglutarate-13C5 Disodium Salt is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it invaluable in research applications where accurate measurement of metabolic fluxes is required .
Properties
Molecular Formula |
C5H8O5 |
---|---|
Molecular Weight |
153.08 g/mol |
IUPAC Name |
2-hydroxy(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
HWXBTNAVRSUOJR-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)O |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O |
Origin of Product |
United States |
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